molecular formula C16H17FN4O B2787803 N-[1-(4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine CAS No. 2415534-47-1

N-[1-(4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine

Cat. No.: B2787803
CAS No.: 2415534-47-1
M. Wt: 300.337
InChI Key: IOFBLYXWPHSHSP-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine is an organic compound belonging to the class of aryl-phenylketones. These compounds are characterized by a ketone group substituted by one aryl group and a phenyl group

Preparation Methods

The synthesis of N-[1-(4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine involves several steps. One common synthetic route includes the reaction of 4-fluoroaniline with pyrimidine-4-carboxylic acid to form an intermediate, which is then reacted with piperidine to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

N-[1-(4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-[1-(4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, which can lead to various biological effects. For example, it may inhibit protein kinases involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

N-[1-(4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine can be compared with other aryl-phenylketones and pyrimidine derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-fluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O/c17-13-3-1-12(2-4-13)16(22)21-9-6-14(7-10-21)20-15-5-8-18-11-19-15/h1-5,8,11,14H,6-7,9-10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFBLYXWPHSHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=NC=NC=C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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